6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate
Description
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate features a complex hybrid structure combining pyrimidine, pyran, and phenoxyacetate moieties. Its core consists of a 4-oxo-4H-pyran ring substituted at the 3-position with a thioether-linked 4,6-dimethylpyrimidin-2-yl group. The pyran oxygen is esterified with a 2-(3-methoxyphenoxy)acetate side chain. This design integrates electron-withdrawing (4-oxo pyran) and electron-donating (3-methoxy phenyl) groups, which may influence its physicochemical and biological properties.
Pyrimidine derivatives are well-documented in medicinal chemistry for targeting enzymes like kinases or dihydrofolate reductase , while pyran-based structures often exhibit antioxidant or anti-inflammatory activity.
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-13-7-14(2)23-21(22-13)30-12-17-9-18(24)19(10-27-17)29-20(25)11-28-16-6-4-5-15(8-16)26-3/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYBKNCIIGWVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(3-methoxyphenoxy)acetate is a complex organic compound that combines various structural features, including pyrimidine and pyran moieties. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS, with a molecular weight of approximately 426.5 g/mol. Its structure includes a thioether linkage derived from a pyrimidine derivative, which contributes to its unique chemical properties.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing pyrimidine and thioether linkages have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | Antitumor and antimicrobial | |
| 4-Oxo-4H-pyran derivatives | Various biological activities |
Anticancer Properties
Research has highlighted the potential anticancer effects of similar compounds. For instance, thienopyrimidine derivatives have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The specific pathways involved may include modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Effects
Compounds structurally related to this compound have also demonstrated anti-inflammatory properties. These effects are often mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies suggest that the compound may form stable complexes with these targets, thereby modulating their activity.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives against clinical strains of bacteria. The results indicated that certain modifications to the pyrimidine core enhanced antibacterial efficacy significantly.
- Anticancer Screening : In vitro assays using cancer cell lines demonstrated that the compound induced cell death through apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptotic activity.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
lists structurally related compounds differing in the aromatic substituent of the acetate side chain. Key comparisons include:
Key Findings :
- The 3-methoxyphenoxy group in the target compound provides a balance between lipophilicity and hydrogen-bonding capacity, contrasting with the strongly electron-withdrawing nitro group in BD68363 or the bulky chlorine in BF77493.
- Ethoxy (BC84700) and methoxy substituents differ in chain length, affecting metabolic stability; ethoxy groups may prolong half-life but reduce solubility .
Heterocyclic Core Variations
- Thieno[3,2-d]pyrimidin-4-one Derivatives (): The compound [6-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid (CAS 7518-98-1) replaces the pyran core with a thienopyrimidine system.
- Quinazolinone Analogues (): Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate features a quinazolinone core. Quinazolinones are rigid planar structures, which may enhance DNA intercalation but reduce solubility relative to the pyran-based target compound .
Thioether Linkage Modifications
- Thietan-Oxy Pyrimidine () : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces a thietan (3-membered sulfur ring) instead of the dimethylpyrimidine group. The strained thietan ring may confer higher reactivity or conformational constraints, impacting pharmacokinetics .
Pharmacokinetic and ADMET Considerations
- Lipophilicity : The target compound’s calculated logP (estimated via analogous structures) is ~2.5–3.0, comparable to BC84700 but lower than BD68363 (logP ~3.5 due to nitro group) .
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas chloro or nitro substituents resist metabolic degradation but may increase toxicity risk .
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis of this compound likely involves multi-step routes, including:
- Thioether formation : Coupling the pyrimidinyl-thiol group with a methylene bridge.
- Esterification : Reacting the pyran-4-one core with the 2-(3-methoxyphenoxy)acetyl moiety.
Critical parameters include: - Temperature control (e.g., room temperature for thiol coupling to avoid oxidation) .
- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates and final products .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for biological assays) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates?
Discrepancies in NMR or mass spectra may arise from:
- Tautomerism : The 4-oxo-pyran ring may exhibit keto-enol tautomerism, altering spectral signals. Use deuterated DMSO to stabilize tautomers .
- Diastereomer formation : Chiral centers introduced during synthesis require chiral HPLC or X-ray crystallography for resolution .
- Validation : Cross-reference data with computational models (DFT-based NMR prediction tools) .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenoxy with halogenated variants) to assess bioactivity changes .
- Biological assays : Pair in vitro enzymatic inhibition studies (e.g., kinase assays) with molecular docking simulations to correlate activity with structural features .
- Data normalization : Use positive controls (e.g., known kinase inhibitors) to validate assay reproducibility .
Q. How can researchers optimize the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The 4-oxo group may hydrolyze under acidic conditions .
- Oxidative stress testing : Expose to HO or liver microsomes to identify vulnerable sites (e.g., thioether bonds) .
- Formulation strategies : Encapsulate in liposomes to enhance stability in aqueous media .
Q. What strategies address low yields in the final coupling step?
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
- Microwave-assisted synthesis : Reduce reaction time and improve yields for sterically hindered intermediates .
- Protecting groups : Temporarily protect reactive sites (e.g., pyran-4-one carbonyl) to prevent side reactions .
Data Analysis & Mechanistic Questions
Q. How should researchers interpret conflicting bioactivity data across assay platforms?
- Assay validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays to distinguish target-specific vs. off-target effects .
- Dose-response curves : Ensure IC values are calculated across ≥3 independent replicates to assess reproducibility .
- Metabolic interference : Test for metabolite formation (e.g., CYP450-mediated oxidation) using liver microsome assays .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the pyrimidine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
